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molecular formula C11H13IO B8611362 1-(3-Iodo-phenyl)-2,2-dimethyl-propan-1-one

1-(3-Iodo-phenyl)-2,2-dimethyl-propan-1-one

Cat. No. B8611362
M. Wt: 288.12 g/mol
InChI Key: IRTDOONLNJDVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07666879B2

Procedure details

Combine NaOtBu (3.6 g, 4 equiv.), THF (10 mL), and NMP (10 mL) in a round bottomed flask. Place under nitrogen and cool to 0° C. Dissolve 1-(3-iodo-phenyl)-propan-1-one (2 g, 9.4 mmol) in THF (10 mL) and add dropwise to the reaction. Immediately following, add methyl iodide (2.3 mL, 4 equiv.) via syringe. Stir at 0° C. for 5 hours. Quench reaction with water then dilute with ethyl acetate. Wash organics with water then aqueous saturated sodium chloride. Dry over magnesium sulfate, filter and concentrate in vacuo. Purify by silica chromatography (Hex→5% EtOAc:Hexanes) to give 2.0 g clear liquid. 1H NMR (400 MHz, DMSO-d6) δ 7.70 (m, 2H), 7.66 (m, 1H), 7.40 (m, 1H), 1.23 (s, 9H).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
10 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O-])([CH3:4])[CH3:3].[Na+].[I:7][C:8]1[CH:9]=C(C(=O)CC)C=C[CH:13]=1.CI.[Cl-].[Na+].[CH2:22]1[CH2:26][O:25][CH2:24][CH2:23]1>C(OCC)(=O)C.O.CN1C(=O)CCC1>[I:7][C:8]1[CH:13]=[C:22]([C:26](=[O:25])[C:2]([CH3:4])([CH3:3])[CH3:1])[CH:23]=[CH:24][CH:9]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
IC=1C=C(C=CC1)C(CC)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
2.3 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
10 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir at 0° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
reaction with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify by silica chromatography (Hex→5% EtOAc:Hexanes)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
IC=1C=C(C=CC1)C(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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